N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S2/c24-19(15-6-5-13-3-1-2-4-14(13)11-15)22-20-21-12-18(29-20)30(27,28)17-9-7-16(8-10-17)23(25)26/h5-12H,1-4H2,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNGAVGKYBJMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.
- Molecular Formula : C18H13N7O5S3
- Molecular Weight : 503.53 g/mol
- CAS Number : 74511736
- LogP : 6.2785 (indicative of lipophilicity)
Biological Activity Overview
The compound exhibits various biological activities primarily attributed to its thiazole and naphthalene moieties. These functionalities are known for their roles in anticancer, antimicrobial, and anti-inflammatory activities.
Antitumor Activity
Studies have demonstrated that thiazole derivatives possess significant antitumor properties. The structure-activity relationship (SAR) indicates that modifications on the thiazole ring enhance cytotoxic effects against cancer cell lines.
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.61 ± 1.92 | Induction of apoptosis |
| Compound B | MDA-MB-468 | 1.98 ± 1.22 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
Case Studies
A series of studies have evaluated the compound's effectiveness against various cancer cell lines:
-
Study on MCF-7 Cells :
- Evaluated the cytotoxic effects using the MTT assay.
- Results indicated a significant reduction in cell viability at lower concentrations.
-
Study on A549 Cells :
- Investigated the compound's role in inducing apoptosis.
- Flow cytometric analysis confirmed an increase in apoptotic cells upon treatment.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth compared to control groups.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Substituent Effects
Compound A : N-[5-({4-Nitrophenyl}sulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide
- Key Differences : Replaces the tetrahydronaphthalene system with a furan carboxamide.
- Implications: Reduced lipophilicity due to the smaller furan ring.
Compound B : N-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide
- Key Differences : Substitutes the 4-nitrophenylsulfonyl group with a dihydrodioxine carboxamide at the thiazole’s 4-position.
- Implications :
Compound C : (S)-N-(Quinuclidin-3-yl)-5,6,7,8-Tetrahydronaphthalene-1-carboxamide
- Key Differences : Replaces the thiazole-sulfonyl moiety with a quinuclidine (bridged tertiary amine) group.
- Safety profile includes acute oral toxicity (H302) and respiratory irritation (H335), suggesting divergent toxicological properties compared to the nitro-containing target compound .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodological Answer : The synthesis typically involves a multi-step process:
Thiazole ring formation : Reacting 4-nitrophenylsulfonyl chloride with a thiazole precursor (e.g., thiourea derivatives) under basic conditions (e.g., KOH/ethanol) .
Coupling with tetrahydronaphthalene carboxamide : Use coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
- Critical parameters :
- Temperature control (<50°C) to prevent sulfonyl group degradation .
- Solvent selection (e.g., DMF for solubility vs. ethanol for ease of purification) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in methanol/water .
Q. How can researchers confirm the structural integrity and purity of the compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify substituent positions (e.g., sulfonyl group at C5 of thiazole, tetrahydronaphthalene protons at δ 1.5–2.8 ppm) .
- Mass Spectrometry (MS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 454.3) and fragmentation patterns .
- HPLC : Assess purity (>95% using C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for IC₅₀ comparisons) .
- Validate target engagement :
- Surface plasmon resonance (SPR) to measure binding affinity (KD) .
- Competitive ELISA to confirm enzyme inhibition .
- Address solubility issues : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for estrogen receptors) to identify binding poses .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
- QSAR modeling : Train models on thiadiazole derivatives to correlate substituents (e.g., sulfonyl groups) with activity .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
- Methodological Answer :
- Key modifications :
| Position | Modification | Impact on Activity | Reference |
|---|---|---|---|
| Thiazole C5 | Replace sulfonyl with carbonyl | Reduced kinase inhibition | |
| Tetrahydronaphthalene | Introduce methyl groups at C6 | Improved metabolic stability |
- Synthetic prioritization : Focus on derivatives with electron-withdrawing groups (e.g., -NO₂) for enhanced target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
